Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate
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Overview
Description
Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate is a complex organic compound with a fascinating structure. Let’s break it down:
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Quinoline Backbone: : The compound features a quinoline core, which is a bicyclic aromatic system containing a pyridine ring fused to a benzene ring. Quinolines exhibit diverse biological activities and are commonly found in natural products and pharmaceuticals.
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Substituents: : The compound has two key substituents:
Diethyl Ester Groups: These ester groups (–COOEt) are attached to the quinoline nitrogen atoms. They enhance solubility and influence the compound’s reactivity.
3-Chloro-2-methylphenylamino Group: This aromatic amino group is substituted at the 4-position of the quinoline ring. The chlorine and methyl groups contribute to its overall properties.
Preparation Methods
Synthetic Routes::
- One-pot synthesis: A method involves reacting anilines with 4-chloro-1,1-diethoxybutane and N-(4,4-diethoxybutyl)tosylamide . This regioselective approach yields the desired 2,3-disubstituted quinoline.
- The reaction typically occurs under mild conditions, making it practical for synthetic applications.
- While specific industrial-scale methods may vary, the synthetic route mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Oxidation and Reduction: Diethyl 4-[(3-chloro-2-methylphenyl)amino]quinoline-3,6-dicarboxylate may undergo oxidation (e.g., via Pd-catalyzed processes) or reduction (e.g., using hydrides).
Substitution Reactions: It can participate in nucleophilic substitution reactions, especially at the ester groups.
Common Reagents: N-bromosuccinimide (NBS) is often used for halogenation reactions.
Major Products: The specific products depend on reaction conditions and substituent positions.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its quinoline scaffold and substituents.
Biological Studies: Its interactions with cellular targets (e.g., enzymes, receptors) are investigated.
Materials Science: Quinolines find applications in organic electronics and photovoltaics.
Mechanism of Action
- The compound’s mechanism likely involves binding to specific protein targets, affecting cellular processes. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
Uniqueness: Its combination of quinoline, ester, and amino substituents sets it apart.
Similar Compounds: Related compounds include other quinolines, such as 4-aminoquinoline and 2-methylquinoline.
Properties
Molecular Formula |
C22H21ClN2O4 |
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Molecular Weight |
412.9 g/mol |
IUPAC Name |
diethyl 4-(3-chloro-2-methylanilino)quinoline-3,6-dicarboxylate |
InChI |
InChI=1S/C22H21ClN2O4/c1-4-28-21(26)14-9-10-19-15(11-14)20(16(12-24-19)22(27)29-5-2)25-18-8-6-7-17(23)13(18)3/h6-12H,4-5H2,1-3H3,(H,24,25) |
InChI Key |
VXRQARDHQBSKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C(=CC=C3)Cl)C |
Origin of Product |
United States |
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